![molecular formula C11H20BrNO4 B14016281 Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)
Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by the introduction of the Boc-protected amino group. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and protection reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify other functional groups.
Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically produce simpler compounds with fewer functional groups.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: A compound with a similar bromine substitution but different functional groups.
Methyl 4-bromo-2-fluorobenzoate: Another brominated compound with a fluorine atom instead of a methoxy group.
Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: A compound with a similar Boc-protected amino group but different overall structure.
Uniqueness
Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the study of biochemical interactions.
Propiedades
Fórmula molecular |
C11H20BrNO4 |
|---|---|
Peso molecular |
310.18 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H20BrNO4/c1-10(2,3)17-9(15)13-11(4,6-7-12)8(14)16-5/h6-7H2,1-5H3,(H,13,15) |
Clave InChI |
BQYWUGZDULPNOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(CCBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



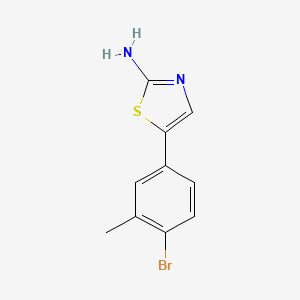
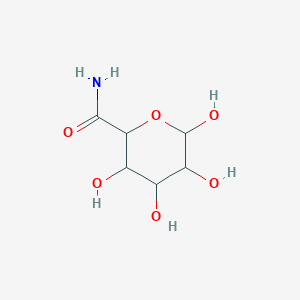
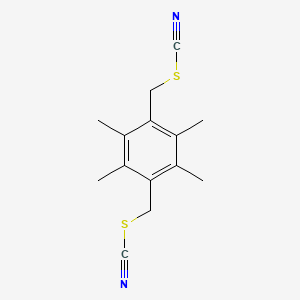
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
![{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
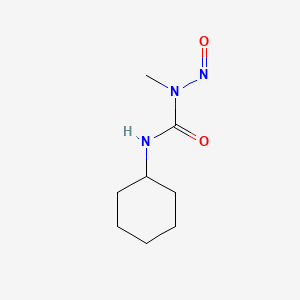

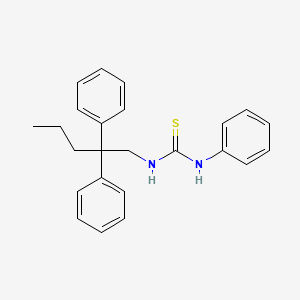
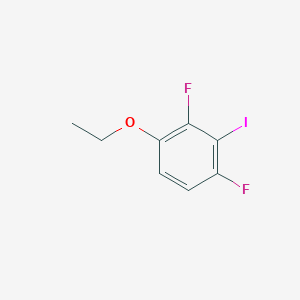
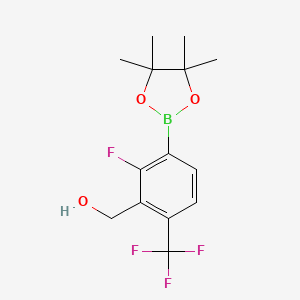
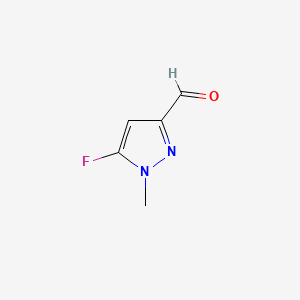
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
